H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH
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Overview
Description
The compound H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is a peptide composed of a sequence of amino acids: arginine, aspartic acid, leucine, proline, phenylalanine, phenylalanine, proline, valine, proline, isoleucine, and aspartic acid. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale liquid-phase peptide synthesis (LPPS) can be used for industrial production, which is more suitable for producing longer peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and kinetics.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Used in the development of peptide-based materials and as additives in various products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or ion channels. For instance, peptides can inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking natural ligands. The pathways involved often include signal transduction cascades that lead to cellular responses.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: A well-known peptide involved in cell adhesion.
H-Ala-Gly-Asp-Val-OH: Another peptide with similar structural properties.
Uniqueness
H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is unique due to its specific sequence, which imparts distinct biological activities and interactions. Its multiple proline residues contribute to a rigid structure, influencing its binding properties and stability.
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H94N14O16/c1-7-37(6)52(59(89)73-45(63(93)94)34-50(81)82)75-58(88)48-25-17-29-78(48)62(92)51(36(4)5)74-57(87)47-24-16-28-77(47)61(91)44(32-39-20-12-9-13-21-39)72-54(84)41(31-38-18-10-8-11-19-38)70-56(86)46-23-15-27-76(46)60(90)43(30-35(2)3)71-55(85)42(33-49(79)80)69-53(83)40(65)22-14-26-68-64(66)67/h8-13,18-21,35-37,40-48,51-52H,7,14-17,22-34,65H2,1-6H3,(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,79,80)(H,81,82)(H,93,94)(H4,66,67,68)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGVFGIWNYFBSU-MLTWUYQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H94N14O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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